molecular formula C24H18N4O2S3 B2728746 N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 864859-54-1

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2728746
CAS No.: 864859-54-1
M. Wt: 490.61
InChI Key: PZHMWOJZTMQTJT-UHFFFAOYSA-N
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Description

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a unique combination of benzothiazole and thienopyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and affecting cellular pathways. Molecular docking studies have shown that the compound can inhibit enzymes like urease by binding to their active sites .

Biological Activity

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that has garnered interest for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique heterocyclic structure characterized by:

  • Molecular Formula : C27H25N3O5S
  • Molecular Weight : 535.645 g/mol
  • Key Functional Groups : Acetyl group, benzothiazole moiety, and thienopyridine core.

This structural complexity contributes to its potential biological activities.

1. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi:

Microorganism Activity Reference
Staphylococcus aureusModerate to high activity
Escherichia coliInhibitory effects
Candida albicansAntifungal properties

In vitro assays have shown that the compound can effectively inhibit the growth of these pathogens through mechanisms such as enzyme inhibition and disruption of cell wall synthesis.

2. Anticancer Potential

Research has highlighted the anticancer properties of this compound. It has been tested in multicellular spheroid models to evaluate its efficacy:

  • Mechanism of Action : Induction of apoptosis through mitochondrial pathways.
  • Case Study Findings : In a study by Fayad et al., the compound showed promising results in reducing tumor size in xenograft models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, preventing their replication.

Research Findings and Case Studies

A selection of studies provides insights into the efficacy and safety profile of this compound:

Study 1: Antimicrobial Evaluation

A study conducted on various derivatives demonstrated that compounds similar to this compound had MIC values significantly lower than standard antibiotics against resistant strains .

Study 2: Anticancer Activity

In a multicellular spheroid model study by Fayad et al., the compound exhibited a reduction in cell viability in several cancer cell lines with IC50 values indicating potent activity . The study emphasized the importance of further research into its mechanism involving apoptosis induction.

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2S3/c1-13(29)28-11-10-14-19(12-28)33-23(20(14)22-25-15-6-2-4-8-17(15)31-22)27-21(30)24-26-16-7-3-5-9-18(16)32-24/h2-9H,10-12H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHMWOJZTMQTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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